6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
This compound is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF provides a dechlorinated product, which cannot be isolated and reacted directly with the respective aryl amines in refluxing isopropanol to yield the amination products .Chemical Reactions Analysis
The chemical reactions involving similar compounds include chlorination and amination . For example, the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF provides a dechlorinated product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 350.324ºC at 760 mmHg, a molecular weight of 201.65300, a density of 1.236g/cm3, and a flash point of 165.67ºC .Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Derivatives
6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of compounds known for their complex heterocyclic structures. For instance, Golec, Scrowston, and Dunleavy (1992) explored the synthesis of tricyclic heteroaromatic systems, including pyrazolo[3,4-d]pyrimidines, demonstrating the compound's relevance in the synthesis of fused 1,2,4-triazoles and other derivatives with potential pharmacological activities (Golec, Scrowston, & Dunleavy, 1992).
Pharmaceutical Applications
The compound also plays a role in pharmaceutical research, where its derivatives are synthesized for various pharmacological activities. Ogurtsov and Rakitin (2021) highlighted its use in synthesizing functionally disubstituted pyrazolo[3,4-d]pyrimidines, which are of interest due to their pharmacological properties (Ogurtsov & Rakitin, 2021). Additionally, El-Dean et al. (2016) synthesized new pyrazolo[3,4-d]pyrimidines and evaluated their anti-inflammatory activity, underlining the compound's potential in medicinal chemistry (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).
Application in Cancer Research
In cancer research, this compound and its derivatives are investigated for their anticancer properties. Abdellatif et al. (2014) synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating its relevance in oncology research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Exploration in Antiviral Research
The compound has also been a subject of interest in antiviral research. Tantawy et al. (2012) synthesized a series of pyrazole derivatives, including pyrazolo[3,4-d]pyrimidine analogues, and evaluated their in vitro antiviral activity against herpes simplex virus, suggesting its potential in developing new antiviral agents (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Safety And Hazards
properties
IUPAC Name |
6-chloro-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c1-7-3-4-8(5-10(7)14)17-11-9-6-16-20(2)12(9)19-13(15)18-11/h3-6H,1-2H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIGWEPZGBEBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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